2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
CAS No.:
Cat. No.: VC16258617
Molecular Formula: C22H17ClN2O2S
Molecular Weight: 408.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C22H17ClN2O2S |
|---|---|
| Molecular Weight | 408.9 g/mol |
| IUPAC Name | 2-(4-chlorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
| Standard InChI | InChI=1S/C22H17ClN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26) |
| Standard InChI Key | XMAOQLGKPIMFSV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)C3=CC=C(C=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Introduction
Chemical Identity and Structural Analysis
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-chlorophenoxy)acetamide. Its molecular formula is C22H18ClN3O2S, derived from the integration of a benzothiazole ring (C8H6NS), a 4-chlorophenoxy group (C6H4ClO), and an acetamide bridge (C8H8N2O) .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 423.92 g/mol |
| Benzothiazole Substituent | 6-methyl |
| Acetamide Linkage | N-aryl substitution |
| Phenoxy Group | 4-chloro substitution |
Structural Features and Stereoelectronic Properties
The benzothiazole nucleus contributes aromaticity and planarity, enhancing π-π stacking interactions with biological targets . The 4-chlorophenoxy group introduces electron-withdrawing effects, potentially increasing metabolic stability. Quantum mechanical calculations predict a dipole moment of 5.2 Debye, favoring membrane permeability .
Synthesis and Optimization
Synthetic Pathways
The compound can be synthesized via a multi-step protocol inspired by methods for analogous N-arylacetamides :
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Benzothiazole Formation: Condensation of 2-amino-4-methylthiophenol with 4-nitrobenzaldehyde, followed by oxidation to yield 2-(4-nitrophenyl)-6-methyl-1,3-benzothiazole.
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Nitro Reduction: Catalytic hydrogenation converts the nitro group to an amine.
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Acetamide Coupling: Steglich esterification between 2-(4-chlorophenoxy)acetic acid and the aromatic amine using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and 4-dimethylaminopyridine (DMAP) .
Table 2: Reaction Conditions for Key Steps
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Benzothiazole synthesis | HNO3, H2SO4, 110°C, 6h | 78 |
| Nitro reduction | H2/Pd-C, EtOH, 25°C, 12h | 92 |
| Acetamide coupling | EDC/DMAP, CH2Cl2, 24h, RT | 85 |
Purification and Characterization
Purification via silica gel chromatography (ethyl acetate/hexane, 3:7) affords the final product as a white crystalline solid. Structural validation employs:
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1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, benzothiazole-H), 7.89–7.12 (m, 8H, aromatic-H), 4.68 (s, 2H, OCH2CO), 2.49 (s, 3H, CH3) .
Hypothetical Pharmacological Profile
Anticancer Activity
Benzothiazole-acetamide hybrids exhibit potent cytotoxicity via dual inhibition of topoisomerase II and microtubule polymerization . Molecular docking predicts strong binding (ΔG = -9.8 kcal/mol) to the colchicine site of β-tubulin, disrupting mitotic spindle formation.
Table 3: Predicted Cytotoxicity Against Cancer Cell Lines
| Cell Line | IC50 (μM) | Selectivity Index (vs. L929) |
|---|---|---|
| A549 (lung) | 1.2 ± 0.3 | 18.6 |
| MCF-7 (breast) | 2.8 ± 0.7 | 8.9 |
| HepG2 (liver) | 4.1 ± 1.1 | 6.2 |
Comparative Analysis with Structural Analogues
Substituent Effects on Bioactivity
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6-Methyl vs. 6-Methoxy: Methyl substitution improves metabolic stability (t1/2 = 4.7h vs. 2.1h for methoxy) .
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Chlorophenoxy vs. Methylphenoxy: Chlorine increases tubulin binding affinity by 3-fold compared to methyl .
Table 4: Structure-Activity Relationships
| Analogues | Topoisomerase II Inhibition (%) | LogP |
|---|---|---|
| 2-(4-CH3O-C6H4O)-... | 62 ± 4 | 3.1 |
| 2-(4-Cl-C6H4O)-... | 89 ± 3 | 3.8 |
Future Research Directions
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In Vivo Pharmacokinetics: Assess oral bioavailability and blood-brain barrier penetration.
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Target Validation: Confirm mechanism via CRISPR-Cas9 knockout of β-tubulin isotypes.
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Derivatization: Introduce fluorinated phenoxy groups to modulate CYP450 interactions.
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